molecular formula C13H11NO2 B1294745 3-(4-Methoxybenzoyl)pyridine CAS No. 23826-71-3

3-(4-Methoxybenzoyl)pyridine

Cat. No.: B1294745
CAS No.: 23826-71-3
M. Wt: 213.23 g/mol
InChI Key: JVCNCXKAEBIVBO-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzoyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methoxybenzoyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-(4-Hydroxybenzoyl)pyridine
  • 3-(4-Methoxybenzyl)pyridine
  • 3-(4-Methoxybenzoyl)-2-nitropyridine
  • 3-(4-Methoxybenzoyl)-2-chloropyridine

Comparison: 3-(4-Methoxybenzoyl)pyridine is unique due to the presence of both a methoxy group and a benzoyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .

Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCNCXKAEBIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178532
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23826-71-3
Record name (4-Methoxyphenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23826-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to the method in Intermediate 33: step b using (4-methoxyphenyl)(pyridin-3-yl)methanol (Intermediate 35: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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